2-Fluoro-3-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

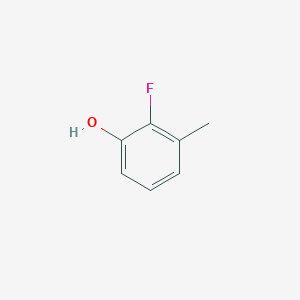

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCQBPOWSWCJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505152 | |

| Record name | 2-Fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77772-72-6 | |

| Record name | 2-Fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylphenol, also known as 2-fluoro-m-cresol, is a fluorinated aromatic organic compound that serves as a valuable intermediate in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a phenol ring substituted with a fluorine atom and a methyl group, imparts unique physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profiles of derivative compounds.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of a potential biological signaling pathway relevant to its structural class.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some experimental data is available, certain properties like pKa and logP are often predicted through computational models for which experimental data for close isomers are provided for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₇FO | - | [2] |

| Molecular Weight | 126.128 g/mol | - | [2] |

| CAS Number | 77772-72-6 | - | [2] |

| Appearance | Colorless, transparent liquid | Experimental | [2] |

| Boiling Point | 174.2 ± 20.0 °C | Experimental | [2] |

| Density | 1.2 ± 0.1 g/cm³ | Experimental | [2] |

| Flash Point | 67.4 ± 10.5 °C | Experimental | [2] |

| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C | Experimental | [2] |

| Refractive Index | 1.520 | Experimental | [2] |

| pKa | No experimental data found. (Isomer 3-Fluoro-4-methylphenol: 9.27 ± 0.18) | Predicted | - |

| logP | No experimental data found. (Isomer 2-Fluoro-6-methylphenol: 1.83972) | Predicted | [3] |

| Solubility | No quantitative experimental data found. | - | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs at a sharp, defined temperature.

Method: Capillary Method

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Method: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.

-

Heating: The distillation flask is heated gently.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature is recorded when it becomes constant, which corresponds to the boiling point of the liquid.

pKa Determination

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

Method: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (e.g., n-octanol) to its concentration in a polar solvent (e.g., water) at equilibrium.

Method: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Method: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation or filtration.

-

Concentration Measurement: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Potential Biological Signaling Pathway

While specific biological activity for this compound is not extensively documented, its structural isomer, 3-Fluoro-2-methylphenol, is utilized in the synthesis of indole-like derivatives that act as modulators of the ROR-gamma-t (Retinoid-related orphan receptor gamma t) pathway.[4] This pathway is a critical regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines, making it a target for autoimmune and inflammatory diseases. Given the structural similarity, it is plausible that derivatives of this compound could be synthesized to target the same pathway.

Below is a conceptual diagram illustrating the general synthesis workflow for such therapeutic agents and their potential interaction with a biological pathway.

Caption: Synthetic workflow and potential biological pathway modulation.

The DOT script above generates a diagram illustrating the synthetic pathway from this compound to a potential RORγt modulator and its subsequent interaction with the biological pathway, leading to a therapeutic effect.

Conclusion

References

An In-depth Technical Guide to 2-Fluoro-3-methylphenol

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylphenol (CAS RN: 77772-72-6), a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its core physicochemical properties, molecular structure, and its role as a key intermediate in the synthesis of complex organic molecules.

Core Physicochemical Properties

This compound, also known as 2-Fluoro-m-cresol, is a colorless and transparent liquid at room temperature.[1] Its unique molecular structure, featuring a fluorine atom ortho to the hydroxyl group and a methyl group in the meta position, imparts specific reactivity and properties that are leveraged in various synthetic applications.[1] A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₇FO[1][2] |

| Molecular Weight | 126.13 g/mol [2][3][4] |

| CAS Number | 77772-72-6[1][2] |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Boiling Point | 174.2 ± 20.0 °C (at 760 mmHg)[1] |

| Flash Point | 67.4 ± 10.5 °C[1] |

| Vapor Pressure | 0.9 ± 0.3 mmHg (at 25 °C)[1] |

| Refractive Index | 1.520[1] |

| Purity | ≥98.0%[1] |

Molecular Structure

The structural arrangement of substituents on the phenol ring is critical to the chemical behavior of this compound. The fluorine atom's electron-withdrawing nature and the methyl group's electron-donating character influence the reactivity of the aromatic ring and the acidity of the phenolic proton.

Caption: Molecular structure of this compound.

Applications in Organic Synthesis

The primary application of this compound is as a versatile building block in organic synthesis.[1] The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of target molecules, a desirable feature in medicinal chemistry.[1] Consequently, it serves as a precursor in the development of novel pharmaceuticals and advanced agrochemicals.[1] The compound's reactivity is centered around the hydroxyl group, the activated aromatic ring, and the potential for further functionalization.

Experimental Protocols

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information detailing the involvement of this compound in specific biological signaling pathways or its comprehensive pharmacological profile. Its primary role is established as a synthetic intermediate rather than a biologically active agent itself. Further research would be required to elucidate any potential interactions with biological systems.

References

Navigating the Safety Profile of 2-Fluoro-3-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for 2-Fluoro-3-methylphenol (CAS No. 77772-72-6), a key intermediate in various synthetic processes. While specific quantitative toxicological data for this particular isomer is limited, this document consolidates the existing information on its properties, hazards, and handling procedures to ensure safe laboratory and manufacturing practices.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₇FO | [1][2] |

| Molecular Weight | 126.13 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 174.2 ± 20.0 °C at 760 mmHg | [1] |

| Flash Point | 67.4 ± 10.5 °C | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C | [1] |

| Refractive Index | 1.520 | [1] |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows. It is important to note that comprehensive toxicological studies for this specific isomer are not thoroughly investigated.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Toxicological Data

A thorough search for specific quantitative toxicological data, such as LD50 (median lethal dose) values for oral, dermal, and inhalation routes for this compound (CAS 77772-72-6), did not yield specific results. The available safety data sheets indicate that the toxicological properties have not been fully investigated.[2] This represents a significant data gap, and handling of this chemical should proceed with caution, assuming a higher level of toxicity based on the GHS classifications.

For context, data for structurally similar isomers are provided below, but it is crucial to recognize that these values may not be representative of this compound.

| Isomer | CAS No. | Oral LD50 (Rat) | Dermal LD50 | Inhalation LC50 |

| 4-Fluoro-3-methylphenol | 452-70-0 | Data not available | Data not available | Data not available |

| 5-Fluoro-2-methylphenol | 452-85-7 | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the hazard classifications suggest that standard methodologies, such as those prescribed by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, would be employed. These guidelines provide internationally recognized methods for assessing chemical safety.

General Principles of Cited Toxicological Studies (Based on OECD Guidelines):

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels and the outcome (mortality or evident toxicity) determines the next step. The objective is to identify a dose that causes mortality or evident toxicity.

-

Skin Irritation/Corrosion (OECD 404): This test involves the application of the test substance to the skin of an animal (typically a rabbit) for a specified duration. The site is then observed for signs of erythema (redness) and edema (swelling) at specific intervals. The severity and reversibility of the skin reactions are used to classify the substance.

-

Eye Irritation/Corrosion (OECD 405): This method entails applying the test substance to the eye of an animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva at specific intervals after application. The severity and reversibility of the eye lesions determine the classification.

Visualizing Safety Workflows

To enhance the understanding of safety protocols associated with chemical handling, the following diagrams, generated using Graphviz, illustrate key logical relationships in hazard communication and personal protective equipment selection.

Caption: GHS Hazard Communication Workflow.

Caption: PPE Selection Logic for Chemical Handling.

Safe Handling and Storage

Given the identified hazards, the following handling and storage procedures are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[2]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Conclusion

This technical guide consolidates the currently available safety information for this compound. The primary takeaway for researchers, scientists, and drug development professionals is the significant lack of comprehensive, quantitative toxicological data for this specific isomer. Therefore, a cautious approach to handling is paramount. The provided GHS classifications should be strictly adhered to, and appropriate engineering controls and personal protective equipment must be utilized at all times. Further toxicological investigation is warranted to fully characterize the safety profile of this compound and establish definitive exposure limits.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Fluoro-3-methylphenol

| Property | Value |

| CAS Number | 77772-72-6 |

| Molecular Formula | C₇H₇FO |

| Molecular Weight | 126.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~174 °C |

| Density | ~1.15 g/cm³ |

Estimated Solubility of this compound in Common Organic Solvents

The following table presents estimated solubility values for this compound at ambient temperature (approximately 25°C). These estimations are based on the general solubility principles of phenolic compounds and the known properties of its parent compound, m-cresol, which is miscible with many organic solvents.[1][2] The introduction of a fluorine atom can slightly alter polarity and intermolecular interactions.

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) | Rationale for Estimation |

| Methanol | Polar Protic | > 50 (Miscible) | Phenols generally show high solubility in alcohols due to hydrogen bonding.[3] |

| Ethanol | Polar Protic | > 50 (Miscible) | Similar to methanol, strong hydrogen bonding interactions are expected.[3] |

| Acetone | Polar Aprotic | > 50 (Miscible) | The ketone group can act as a hydrogen bond acceptor for the phenolic hydroxyl group. |

| Ethyl Acetate | Polar Aprotic | > 40 | Good solubility is expected due to ester functionality and moderate polarity. |

| Dichloromethane | Nonpolar | > 30 | Halogenated solvents can dissolve moderately polar compounds. |

| Toluene | Nonpolar | > 20 | The aromatic nature of both solute and solvent promotes solubility through π-π stacking. |

| Hexane | Nonpolar | < 5 | Low solubility is anticipated due to the significant difference in polarity. |

Disclaimer: The values presented in this table are estimations and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5][6]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance (± 0.1 mg)

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid/liquid ensures that equilibrium is reached with an undissolved phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker in a constant temperature bath (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards.[10][11]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of phenolic compounds.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.

-

Hydrogen Bonding: The hydroxyl (-OH) group of this compound can act as a hydrogen bond donor, while the fluorine (-F) and oxygen (-O-) atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be excellent solvents for this compound.[3]

-

Polarity: The presence of the electronegative fluorine and oxygen atoms imparts polarity to the molecule. Polar solvents will generally be more effective at solvating this compound than nonpolar solvents.

-

Aromatic Character: The benzene ring contributes to the nonpolar character of the molecule. Aromatic solvents like toluene can interact favorably through π-π stacking interactions, enhancing solubility.

-

Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, this guide provides a robust framework for its experimental determination and a qualitative understanding of its expected behavior in various organic solvents. For researchers and professionals in drug development and chemical synthesis, the provided experimental protocol offers a standardized approach to generating reliable solubility data, which is essential for optimizing reaction conditions, developing formulations, and ensuring the quality and efficacy of the final product.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. m-Cresol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Regioselective Synthesis of 2-Fluoro-3-methylphenol from Phenolic Precursors

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Fluoro-3-methylphenol, in particular, serves as a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals due to its specific substitution pattern.[1] However, its synthesis from the readily available precursor, 3-methylphenol (m-cresol), presents a significant regioselectivity challenge.

Direct electrophilic fluorination of 3-methylphenol is complicated by the directing effects of both the hydroxyl and methyl substituents. Both groups are ortho, para-directing, activating positions 2, 4, and 6 for electrophilic attack. Uncontrolled fluorination typically leads to a mixture of products, with the 4- and 6-fluoro isomers often predominating due to steric and electronic preferences, making the isolation of the desired 2-fluoro isomer difficult and inefficient.

This technical guide outlines two robust, multi-step strategies designed to overcome this regiochemical challenge: 1) Electrophilic Fluorination using a Reversible Sulfonyl Blocking Group and 2) Directed ortho-Metalation (DoM) . These methods provide rational and effective pathways for the targeted synthesis of this compound.

Pathway A: Electrophilic Fluorination via a Sulfonyl Blocking Group

This strategy leverages the reversible nature of aromatic sulfonation. By installing a sulfonic acid (-SO₃H) group at the most sterically accessible and electronically favorable para-position (C4), subsequent electrophilic fluorination is directed to the remaining activated ortho-positions (C2 and C6). The blocking group can then be removed under acidic conditions to yield the desired product.[2][3][4]

Logical Workflow for Pathway A

Caption: Workflow for the synthesis of this compound using a sulfonyl blocking group.

Experimental Protocols for Pathway A

Step 1: Sulfonation of 3-Methylphenol

-

To a stirred solution of 3-methylphenol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or neat), cool the mixture to 0 °C.

-

Slowly add fuming sulfuric acid (20-30% SO₃, 1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, 4-hydroxy-2-methylbenzenesulfonic acid, is collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Electrophilic Fluorination

-

Dissolve the 4-hydroxy-2-methylbenzenesulfonic acid (1.0 eq) in an appropriate solvent such as acetonitrile or formic acid.

-

Add an electrophilic fluorinating agent, such as Selectfluor™ (1.1 eq), in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by ¹⁹F NMR or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude fluorinated intermediate.

Step 3: Desulfonation

-

To the crude 6-fluoro-4-hydroxy-2-methylbenzenesulfonic acid, add dilute sulfuric acid (e.g., 10-20% aqueous H₂SO₄).

-

Heat the mixture to reflux (approximately 100-120 °C) and pass a stream of steam through the mixture (steam distillation).

-

The this compound product will co-distill with the steam.

-

Collect the distillate and extract with a suitable organic solvent like diethyl ether or dichloromethane.

-

Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or distillation to yield pure this compound.

Data Summary for Pathway A

| Step | Reagents & Conditions | Typical Yield | Purpose |

| 1. Sulfonation | 3-Methylphenol, Fuming H₂SO₄, 0 °C to RT | >90% | Block the C4 position.[2][4] |

| 2. Fluorination | Sulfonated intermediate, Selectfluor™, Acetonitrile, RT | 50-70% | Introduce fluorine at the C2/C6 position. |

| 3. Desulfonation | Fluorinated intermediate, Dilute H₂SO₄, Heat | 80-95% | Remove the sulfonyl blocking group.[2][3] |

Pathway B: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings.[5][6] The phenolic hydroxyl group is first converted into a more effective directed metalation group (DMG), such as a carbamate. This DMG chelates with an organolithium base, directing deprotonation exclusively to the adjacent ortho-position (C2). The resulting aryllithium intermediate is then quenched with an electrophilic fluorine source.

Logical Workflow for Pathway B

Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.

Experimental Protocols for Pathway B

Step 1: Protection of 3-Methylphenol (Carbamate Formation)

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-methylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the resulting sodium phenoxide solution back to 0 °C and add diethylcarbamoyl chloride (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain O-(3-methylphenyl) diethylcarbamate.

Step 2 & 3: Directed ortho-Metalation and Fluorination

-

Dissolve the O-(3-methylphenyl) diethylcarbamate (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add sec-butyllithium (s-BuLi, 1.2 eq) dropwise, maintaining the temperature at -78 °C. A color change typically indicates the formation of the aryllithium species. Stir for 1-2 hours at this temperature.

-

In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 1.3 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the aryllithium solution to the NFSI solution via cannula while maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with water and brine, dry, and concentrate.

Step 4: Deprotection (Hydrolysis of Carbamate)

-

Dissolve the crude O-(2-fluoro-3-methylphenyl) diethylcarbamate in a suitable solvent such as methanol or ethanol.

-

Add a strong base, such as a concentrated aqueous solution of sodium hydroxide or potassium hydroxide (5-10 eq).

-

Heat the mixture to reflux for 4-8 hours until TLC or LC-MS shows complete conversion.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the final product by column chromatography to yield pure this compound.

Data Summary for Pathway B

| Step | Reagents & Conditions | Typical Yield | Purpose |

| 1. Protection | 3-Methylphenol, NaH, Diethylcarbamoyl chloride, THF | 85-95% | Install Directed Metalation Group (DMG). |

| 2. DoM | Carbamate, s-BuLi, TMEDA, THF, -78 °C | N/A (in situ) | Regioselective C2 lithiation.[5][6] |

| 3. Fluorination | Aryllithium intermediate, NFSI, THF, -78 °C | 60-80% | Introduce fluorine at the C2 position. |

| 4. Deprotection | Fluorinated carbamate, NaOH or KOH, EtOH, Reflux | >90% | Cleave the carbamate to reveal the phenol. |

References

A Technical Guide to Commercial Suppliers of 2-Fluoro-3-methylphenol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 2-Fluoro-3-methylphenol (CAS No. 77772-72-6), a key intermediate in pharmaceutical and agrochemical synthesis. This guide offers a comparative analysis of supplier offerings, quality specifications, and a logical workflow for procurement to aid researchers in making informed purchasing decisions.

Introduction to this compound

This compound, also known as 2-fluoro-m-cresol, is an aromatic organic compound with the chemical formula C₇H₇FO. Its structure, featuring a fluorine atom and a methyl group on the phenol ring, makes it a valuable building block in the synthesis of more complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug product, making this intermediate highly sought after in medicinal chemistry.

Commercial Supplier Analysis

A critical aspect of sourcing this compound is the selection of a reliable supplier that can provide high-purity material with consistent quality. The following table summarizes the offerings from several key commercial suppliers. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier.

| Supplier | Purity | Available Quantities | Price (USD) |

| AbacipharmTech | 98% | 10g, 25g | $111.57 (10g), $206.89 (25g)[1] |

| Oakwood Chemical | Information not readily available | 1g, 5g | $19.00 (1g), $65.00 (5g)[2] |

| Crysdot LLC | 98% | 25g | $199.00 |

| Sigma-Aldrich | Information not readily available | Varies (product numbers SY3H3D67E3E9, ALNH9A9EEBB3) | Pricing requires login/inquiry[3] |

| BLD Pharm | Information not readily available | Varies | Pricing requires login/inquiry[4] |

| AK Scientific, Inc. | Information not readily available | Varies | Pricing requires login/inquiry |

| ChemicalBook | Acts as a directory for multiple suppliers | Varies by supplier | Varies by supplier[5] |

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are typically developed by the end-user and are considered proprietary. However, suppliers are expected to provide a Certificate of Analysis (CoA) with each purchase, which includes key analytical data confirming the identity and purity of the compound. Standard analytical methods for quality control of such compounds include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

Researchers should request a sample or a representative CoA from potential suppliers to evaluate their quality control standards.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for this compound is a multi-step process that involves careful consideration of various factors beyond just price. The following diagram illustrates a logical workflow to guide researchers in this process.

Caption: A flowchart illustrating the key steps for selecting a commercial supplier.

Conclusion

The procurement of high-quality this compound is crucial for the success of research and development projects in the pharmaceutical and agrochemical industries. By systematically evaluating potential suppliers based on purity, cost, and reliability, researchers can ensure a consistent and dependable supply of this critical chemical intermediate. The workflow and data presented in this guide provide a solid foundation for making informed procurement decisions.

References

The Dual Nature of Fluorine: An In-depth Technical Guide to the Reactivity of 2-Fluoro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylphenol, a substituted aromatic compound, presents a fascinating case study in the nuanced effects of halogen substitution on organic reactivity. The strategic placement of a fluorine atom ortho to the hydroxyl group and meta to the methyl group introduces a unique interplay of electronic and steric factors that significantly influence the molecule's behavior in various chemical transformations. This technical guide provides a comprehensive analysis of the role of fluorine in modulating the reactivity of this compound, offering valuable insights for its application in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates, making a thorough understanding of its impact on reactivity crucial for rational molecular design.[1][2]

Physicochemical Properties

The introduction of a fluorine atom alters the fundamental physicochemical properties of the parent 3-methylphenol molecule. A comparison of their key properties is summarized below.

| Property | This compound | 3-Methylphenol (m-Cresol) | Reference |

| Molecular Formula | C₇H₇FO | C₇H₈O | [1] |

| Molecular Weight | 126.13 g/mol | 108.14 g/mol | [1] |

| Boiling Point | 174.2 ± 20.0 °C | 202.8 °C | [1] |

| Flash Point | 67.4 ± 10.5 °C | 86 °C | [1] |

| Density | ~1.2 g/cm³ | 1.034 g/cm³ | [1] |

| pKa | Estimated ~9-10 | 10.1 | |

| Refractive Index | 1.520 | 1.541 | [1] |

The Role of Fluorine in Modulating Acidity

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. The fluorine atom at the ortho position in this compound exerts a significant influence on the compound's acidity through its strong inductive electron-withdrawing effect (-I effect). This effect helps to delocalize the negative charge of the phenoxide ion, thereby stabilizing it and increasing the acidity of the phenol.

However, the fluorine atom also possesses a positive mesomeric effect (+M effect) due to its lone pairs of electrons, which can donate electron density to the aromatic ring. In the case of ortho- and para-substituted phenols, this +M effect can partially counteract the -I effect. The interplay of these opposing effects determines the overall acidity. For this compound, the strong -I effect of the ortho-fluorine is expected to be the dominant factor, leading to a lower pKa value (higher acidity) compared to the parent 3-methylphenol. The methyl group, being an electron-donating group, slightly decreases the acidity.

Reactivity in Key Organic Reactions

The fluorine atom significantly modulates the reactivity of the aromatic ring towards various substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. Conversely, the fluorine atom is a deactivating group due to its strong -I effect, yet it is also an ortho-, para-director due to its +M effect. The methyl group is a weakly activating, ortho-, para-director.

In this compound, the directing effects of the hydroxyl, fluoro, and methyl groups must be considered. The powerful activating and directing effect of the hydroxyl group will be the primary determinant of the substitution pattern. The positions ortho and para to the hydroxyl group are C6 and C4, respectively. The C2 position is blocked by the fluorine atom, and the C5 position is meta to the hydroxyl group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The fluorine atom's deactivating effect will likely make the reaction conditions for EAS slightly more vigorous compared to those for 3-methylphenol.

A representative protocol for the nitration of a phenol derivative is as follows:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add a solution of nitric acid (1 equivalent) in the same solvent to the cooled reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the isomeric nitrated products.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). While the fluorine atom in this compound is electron-withdrawing, it is not typically a strong enough activator on its own to facilitate SNAr under standard conditions. For SNAr to occur, stronger electron-withdrawing groups (e.g., nitro groups) are usually required at the ortho or para positions to the leaving group. In principle, the fluorine atom itself could act as a leaving group in an SNAr reaction if the ring were sufficiently activated.

Directed Ortho-Lithiation (DoM)

The hydroxyl group of a phenol is acidic and will be deprotonated by strong organolithium bases. To achieve directed ortho-lithiation (DoM), the hydroxyl group must first be protected with a suitable directing metalation group (DMG), such as a methoxymethyl (MOM) ether or a carbamate. The protected oxygen atom then directs the lithiation to the adjacent ortho position. In the case of O-protected this compound, the primary site for lithiation would be the C6 position, which is ortho to the DMG. The fluorine atom at the C2 position would have a lesser directing effect. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C6 position.

-

Protection: Protect the hydroxyl group of this compound with a suitable directing group (e.g., MOM ether) under standard conditions.

-

Lithiation: Dissolve the protected phenol in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add the desired electrophile (1.2 equivalents) to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purification and Deprotection: Purify the crude product by column chromatography. Subsequently, deprotect the directing group under appropriate conditions to yield the ortho-functionalized this compound.

Conclusion

The fluorine atom in this compound plays a multifaceted role in dictating its reactivity. Its strong inductive effect increases the acidity of the phenolic proton and deactivates the aromatic ring towards electrophilic attack. However, its ability to direct incoming electrophiles to the ortho and para positions, coupled with the dominant directing effect of the hydroxyl group, provides a means for regioselective functionalization. Furthermore, after protection, the oxygen atom serves as an effective directing group for ortho-lithiation, enabling substitution at the C6 position. A thorough understanding of these electronic and steric influences is paramount for harnessing the synthetic potential of this compound in the development of novel molecules with applications in medicinal chemistry and materials science. This guide provides a foundational framework for researchers to anticipate and control the reactivity of this versatile fluorinated building block.

References

A Technical Guide to the Spectroscopic Analysis of 2-Fluoro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylphenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability and binding affinity, making it a valuable moiety in drug design. Accurate structural elucidation through spectroscopic methods is a critical step in the research and development process. This guide details the standard analytical workflow and experimental protocols for obtaining and interpreting the NMR, IR, and MS spectra of this compound.

Spectroscopic Data Summary

While experimentally obtained data for this compound is not available in the referenced databases, the following tables are presented as templates for the expected data based on the analysis of similar phenolic compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~6.7-7.2 | m | - | 3H | Ar-H |

| ~4.5-7.0 | br s | - | 1H | Ar-OH |

| ~2.3 | s | - | 3H | Ar-CH₃ |

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The hydroxyl proton signal is often broad and its chemical shift is highly variable.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150-160 (d) | C-F |

| ~150-155 | C-OH |

| ~115-135 | Ar-C |

| ~15-20 | -CH₃ |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600-1450 | Medium-Strong | C=C aromatic ring stretch |

| ~1260-1180 | Strong | C-F stretch |

| ~1260-1200 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 126 | Molecular Ion (M⁺) |

| 111 | [M-CH₃]⁺ |

| 97 | [M-CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a substituted phenol like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shift of the hydroxyl proton.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.

-

Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.

-

D₂O Shake: To confirm the hydroxyl proton peak, a "D₂O shake" can be performed. After acquiring the initial spectrum, a few drops of deuterium oxide are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The O-H peak will disappear or significantly decrease in intensity due to proton-deuterium exchange.[1][2]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected before the sample spectrum.

-

3.3. Mass Spectrometry (MS)

-

Sample Preparation and Introduction (for GC-MS):

-

For volatile compounds like phenols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[3]

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

To improve volatility and chromatographic peak shape, derivatization can be performed. For phenols, a common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic hydroxyl group to a less polar trimethylsilyl (TMS) ether.[4]

-

Inject 1 µL of the solution into the GC-MS system.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 50°C and ramping up to 250°C.

-

Mass Spectrometer: An electron ionization (EI) source is common for GC-MS.

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

Unlocking Novel Bioactive Molecules: A Technical Guide to the Research Applications of 2-Fluoro-3-methylphenol

For Immediate Release

This technical guide offers an in-depth exploration of the research applications of 2-Fluoro-3-methylphenol, a key fluorinated building block in the synthesis of novel bioactive compounds. Primarily geared towards researchers, scientists, and professionals in drug development and agrochemical research, this document details the synthesis, biological activity, and potential mechanisms of action of molecules derived from this versatile intermediate.

Introduction: The Strategic Advantage of Fluorination

This compound (CAS 77772-72-6) is a fluorinated aromatic compound that has garnered significant interest as a precursor in organic synthesis.[1][2] The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized approach in medicinal and agricultural chemistry. This is attributed to fluorine's ability to enhance crucial properties such as metabolic stability, bioavailability, and binding affinity, ultimately leading to improved efficacy of the final compound.[3] This guide focuses on a tangible application of this compound in the creation of a novel fungicide, providing a comprehensive overview from synthesis to biological evaluation.

Core Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₇H₇FO[1] |

| Molecular Weight | 126.13 g/mol [1] |

| Appearance | Colorless transparent liquid[1] |

| Boiling Point | 174.2 ± 20.0 °C at 760 mmHg[1] |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Flash Point | 67.4 ± 10.5 °C[1] |

| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C[1] |

| Refractive Index | 1.520[1] |

Application in the Synthesis of Novel Fungicides

A significant and illustrative application of this compound is its use as a starting material in the synthesis of a new class of 3-(pyridazin-4-yl)-5,6-dihydro-4H-1,2,4-oxadiazine derivatives, which have demonstrated potent fungicidal properties.[4] A specific derivative, (5RS)-5-(2-chloro-4-methylbenzyl)-3-[3-(2-fluoro-3-methylphenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-4H-1,2,4-oxadiazine (designated here as Compound I-003), showcases the potential of this chemical scaffold in developing effective crop protection agents.[4]

Synthetic Pathway to a Potent Fungicide

The synthesis of Compound I-003 is achieved through a nucleophilic aromatic substitution reaction, where this compound is reacted with a suitable dichlorinated pyridazine precursor.

Experimental Protocol: Synthesis of (5RS)-5-(2-chloro-4-methylbenzyl)-3-[3-(2-fluoro-3-methylphenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-4H-1,2,4-oxadiazine (Compound I-003) [4]

-

A solution of this compound (77 mg, 0.61 mmol) in 2-methyltetrahydrofuran (1 mL) is added to a suspension of cesium carbonate (249 mg, 0.76 mmol) in 2-methyltetrahydrofuran (1 mL) at a cooled temperature of 0°C.

-

The resulting mixture is stirred for one hour.

-

Following this, a solution of (5RS)-5-(2,4-dichlorobenzyl)-3-(3,6-dichloropyridazin-4-yl)- 5,6-dihydro-4H-1,2,4-oxadiazine (200 mg, 0.51 mmol) is added to the reaction mixture.

-

The reaction is monitored until completion, after which the final product, Compound I-003, is isolated and purified using standard laboratory techniques.

Fungicidal Efficacy: Quantitative Analysis

The biological activity of Compound I-003 was assessed against a variety of significant plant pathogens, demonstrating high efficacy at a concentration of 200 ppm.

| Fungal Species | Common Disease | Efficacy (%) at 200 ppm |

| Plasmopara viticola | Grapevine downy mildew | 99 |

| Phytophthora infestans | Late blight of tomato | 99 |

| Alternaria solani | Early blight of tomato | 90 |

| Septoria tritici | Leaf blotch of wheat | 94 |

| Pyrenophora teres | Net blotch of barley | 98 |

Experimental Protocol: In-Vivo Fungicidal Assay (General Methodology)

-

Plant Cultivation: Host plants, such as grapevine, tomato, wheat, and barley, are cultivated under controlled greenhouse conditions to a suitable growth stage for testing.

-

Compound Application: The synthesized test compound is formulated and diluted to the desired concentration (e.g., 200 ppm) and applied as a spray to the foliage of the host plants.

-

Pathogen Inoculation: Once the spray application has dried, the plants are inoculated with a spore suspension of the target fungal pathogen.

-

Incubation: The inoculated plants are then transferred to an environment with controlled temperature and humidity to facilitate disease development.

-

Efficacy Assessment: After an appropriate incubation period, the level of disease infection on the treated plants is visually assessed and compared to untreated control plants. The fungicidal efficacy is then calculated as the percentage reduction in disease severity.

Visualizing the Scientific Workflow and Proposed Mechanism

To better illustrate the processes described, the following diagrams outline the synthetic workflow and a proposed mechanism of action for the synthesized fungicide.

Caption: Synthesis of the fungicidal Compound I-003 from this compound.

While the precise molecular target of Compound I-003 has not been elucidated, a common mechanism of action for fungicides involves the inhibition of essential fungal enzymes. The following diagram illustrates a generalized inhibitory pathway.

References

Methodological & Application

2-Fluoro-3-methylphenol: A Versatile Building Block in Organic Synthesis

FOR IMMEDIATE RELEASE

Shanghai, China – December 27, 2025 – 2-Fluoro-3-methylphenol, a unique aromatic compound, is gaining significant traction as a versatile building block in the realms of pharmaceutical and agrochemical research and development. Its strategic incorporation of a fluorine atom and a methyl group on the phenolic ring imparts desirable physicochemical properties to target molecules, making it a valuable intermediate in the synthesis of a wide array of complex organic compounds.

This compound (CAS No. 77772-72-6) is a colorless to light yellow liquid with a molecular formula of C₇H₇FO.[1] The presence of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates and agrochemicals.[2] This has led to its increasing use in the synthesis of novel therapeutic agents and advanced crop protection solutions.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 77772-72-6 | [1] |

| Molecular Formula | C₇H₇FO | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 174.2 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C | [1] |

| Refractive Index | 1.520 | [1] |

Applications in Organic Synthesis

This compound serves as a crucial precursor in a variety of synthetic transformations. Its phenolic hydroxyl group allows for a range of reactions, including etherification and esterification, while the aromatic ring can be further functionalized. The fluorine substituent plays a key role in modulating the electronic properties and reactivity of the molecule.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this reaction, the hydroxyl group of this compound is deprotonated by a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This reaction is particularly useful for introducing a variety of side chains to the phenolic oxygen.

A representative workflow for the Williamson ether synthesis using this compound is depicted below:

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-(2-Fluoro-3-methylphenoxy)acetic acid

This protocol describes the synthesis of a phenoxyacetic acid derivative, a common structural motif in herbicides.

Materials:

-

This compound

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ether Formation:

-

To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.1 eq).

-

The reaction mixture is stirred and heated at reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude ethyl 2-(2-fluoro-3-methylphenoxy)acetate.

-

-

Hydrolysis:

-

The crude ester is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature overnight.

-

The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

-

The aqueous layer is acidified with concentrated HCl to pH ~2, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried to afford 2-(2-fluoro-3-methylphenoxy)acetic acid.

-

| Reactant | Molar Eq. | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 1.0 | K₂CO₃ (1.5 eq) | Acetone | Reflux | 4-6 | >90 (Ester) |

| Ethyl bromoacetate | 1.1 | |||||

| Ethyl 2-(2-fluoro-3-methylphenoxy)acetate | 1.0 | NaOH (2.0 eq) | EtOH/H₂O | RT | 12 | >95 (Acid) |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an alcohol and an aryl halide. This reaction is particularly useful for the synthesis of diaryl ethers. While traditional Ullmann conditions often require harsh conditions, modern modifications have made it a more versatile tool in organic synthesis.

A general representation of the Ullmann condensation is as follows:

Caption: General scheme of the Ullmann condensation.

Experimental Protocol: Synthesis of a Diaryl Ether Derivative

This protocol outlines a general procedure for the Ullmann condensation of this compound with an activated aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodonitrobenzene)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylglycine

-

Cesium carbonate (Cs₂CO₃)

-

Dioxane

Procedure:

-

To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Anhydrous dioxane is added, and the mixture is heated to 90-110 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodonitrobenzene | CuI (10 mol%) | N,N-Dimethylglycine (20 mol%) | Cs₂CO₃ (2.0 eq) | Dioxane | 100 | 18 | 75-85 |

| 2-Bromopyridine | CuI (10 mol%) | 1,10-Phenanthroline (20 mol%) | K₃PO₄ (2.0 eq) | Toluene | 110 | 24 | 60-70 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the straightforward introduction of a fluorinated methylphenyl moiety into a wide range of molecules. The protocols outlined in this document for Williamson ether synthesis and Ullmann condensation demonstrate its utility in forming key C-O bonds, which are prevalent in many biologically active compounds. The strategic use of this intermediate will undoubtedly continue to contribute to the development of new and improved pharmaceuticals and agrochemicals.

References

Application Notes and Protocols: The Use of 2-Fluoro-3-methylphenol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-fluoro-3-methylphenol as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This document outlines a representative synthetic protocol for the preparation of a diaryl ether intermediate, a common structural motif in medicinal chemistry. Additionally, it provides context by illustrating the cyclooxygenase-2 (COX-2) signaling pathway, a relevant target for many anti-inflammatory drugs that benefit from fluorination.

Introduction to this compound in Drug Discovery

This compound (CAS: 77772-72-6) is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds.[1][3] The presence of a fluorine atom at the ortho-position to the hydroxyl group and a methyl group at the meta-position offers a unique combination of electronic and steric properties.[1] Fluorine substitution is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates, including enhanced potency, metabolic stability, and bioavailability.[2] The phenolic hydroxyl group serves as a convenient handle for various chemical transformations, most notably etherification and esterification, to construct more complex molecular architectures.[3]

Synthesis of a Diaryl Ether Intermediate via Williamson Ether Synthesis

A common application of phenolic compounds in pharmaceutical synthesis is their conversion to diaryl ethers. This section details the synthesis of a hypothetical, yet representative, pharmaceutical intermediate, 1-(benzyloxy)-2-fluoro-3-methylbenzene , from this compound.

Reaction Scheme

The synthesis proceeds via a classic Williamson ether synthesis, where the phenoxide ion of this compound, generated by a base, acts as a nucleophile to displace a halide from benzyl bromide.

References

- 1. Synthesis and evaluation of fluorobenzoylated di- and tripeptides as inhibitors of cyclooxygenase-2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-3-methylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize aryl amines.[1][2] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it an indispensable tool in the pharmaceutical and materials science industries, where the arylamine motif is a common structural feature in many biologically active molecules and functional organic materials.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-fluoro-3-methylphenol derivatives. Due to the phenolic hydroxyl group, a direct amination is not feasible. Therefore, the protocol involves a two-step process:

-

Activation of the Phenol: The hydroxyl group of this compound is first converted into a better leaving group, such as a sulfonate (e.g., mesylate, tosylate, or triflate) or a halide. This activation is crucial for the subsequent palladium-catalyzed amination.[3]

-

Buchwald-Hartwig Amination: The activated 2-fluoro-3-methylphenyl derivative is then coupled with a desired primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Catalytic Cycle and Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism consists of the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-leaving group bond (Ar-X) of the activated this compound derivative to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide and the formation of an imine. The choice of ligand is critical to promote the desired reductive elimination and minimize these side reactions.[1]

Experimental Protocols

Protocol 1: Activation of this compound via Mesylation

This protocol describes the conversion of a phenol to its corresponding mesylate, a suitable substrate for the Buchwald-Hartwig amination.[4]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Dissolve the phenol in anhydrous dichloromethane (approx. 0.5-1.0 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (2.0-3.0 equiv) to the stirred solution.

-

Add methanesulfonyl chloride (1.5-2.0 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2-fluoro-3-methylphenyl mesylate.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of an activated this compound derivative (e.g., mesylate or bromide) with a primary or secondary amine.[5] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Activated this compound derivative (e.g., 2-fluoro-3-methylphenyl mesylate or 2-bromo-6-fluoro-3-methylphenol) (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-6 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, t-amyl alcohol)

-

Inert gas (Argon or Nitrogen)

-

Standard workup and purification reagents

Procedure:

-

In an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add the activated this compound derivative (1.0 equiv), the amine (1.2 equiv), and the base (1.4-2.0 equiv).

-

In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Add the catalyst/ligand mixture to the Schlenk tube.

-

Evacuate and backfill the reaction vessel with an inert gas three times.

-

Add anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-aryl amine.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various aryl halides and sulfonates, which can serve as a starting point for the optimization of reactions with this compound derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination [5]